6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride
Overview
Description
6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride is a useful research compound. Its molecular formula is C17H26ClN5O and its molecular weight is 351.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Adrenergic Activity
Research by Macchia et al. (2002) involved the synthesis of compounds related to 6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride. They synthesized Spirotetrahydronaphthalene analogues, exploring their adrenergic properties through binding experiments and functional tests, focusing on α and β adrenergic properties (Macchia et al., 2002).
Anticancer Potential
Gouhar and Raafat (2015) synthesized a compound closely related to this compound. Their study focused on the reaction of this compound with various nucleophiles, leading to the development of derivatives for anticancer evaluation (Gouhar & Raafat, 2015).
Catalysis and Ultrasound Irradiation
Mokhtary and Torabi (2017) investigated the use of nano magnetite as a catalyst for synthesizing derivatives of this compound. They explored the efficiency of this process under ultrasound irradiation, highlighting clean methodologies and high yields (Mokhtary & Torabi, 2017).
Sigma Receptor Binding and Antagonistic Activity
Berardi et al. (2005) conducted a study on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, closely related to the compound . They assessed sigma-subtype affinities and selectivities, revealing significant findings for potential application in tumor research and therapy (Berardi et al., 2005).
Properties
IUPAC Name |
5-piperidin-2-yl-12-propan-2-yl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O.ClH/c1-11(2)21-8-6-12-15(10-21)19-16-9-14(20-22(16)17(12)23)13-5-3-4-7-18-13;/h9,11,13,18,20H,3-8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUANFFQOYWIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)N=C3C=C(NN3C2=O)C4CCCCN4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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